S-Propyl thioacetate

Catalog No.
S1891891
CAS No.
2307-10-0
M.F
C5H10OS
M. Wt
118.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
S-Propyl thioacetate

S-Propyl thioacetate (CAS 2307-10-0) addresses the inherent handling hazards of free thiols such as high volatility and offensive odor. It serves as a protected propylthiol precursor with improved process safety. • Stable liquid (b.p. ~138°C) minimizing vapor exposure vs. propane-1-thiol (~67°C). • Facilitates controlled S-propyl ligation to gold nanoparticles, yielding larger core sizes. • FEMA 3385 flavor agent delivering consistent onion/garlic notes for savory formulations. Globally available from SMolecule with quality assurance.

CAS Number

2307-10-0

Product Name

S-Propyl thioacetate

IUPAC Name

S-propyl ethanethioate

Molecular Formula

C5H10OS

Molecular Weight

118.2 g/mol

InChI

InChI=1S/C5H10OS/c1-3-4-7-5(2)6/h3-4H2,1-2H3

InChI Key

SBWFWBJCYMBZEY-UHFFFAOYSA-N

SMILES

CCCSC(=O)C

solubility

1 ml in 1 ml 95% alcohol (in ethanol)

Canonical SMILES

CCCSC(=O)C

The exact mass of the compound S-Propyl thioacetate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 1 ml in 1 ml 95% alcohol (in ethanol). The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

Synonyms

S-Propyl ethanethioate, Propyl thioacetate, Ethanethioic acid S-propyl ester, Thioacetic acid S-propyl ester

Purity

≥97%

Package Size

1 g, 5 g, 5 ml

S-Propyl thioacetate (CAS 2307-10-0) is an organosulfur compound belonging to the thioester class. It functions as a stable, liquid precursor for introducing the S-propyl group in organic synthesis and materials science. Its primary procurement value lies in providing a less volatile and less malodorous alternative to propane-1-thiol, effectively acting as a protected form of the thiol. Additionally, it is a FEMA-recognized (FEMA 3385) flavoring agent, valued for its specific sulfurous, onion-like sensory profile in food and beverage applications.

Procurement Fit

GRAS-designated flavoring agent with FEMA 3385 and JECFA 485 identifiers
Characteristic green onion and garlic sensory profile for allium flavor creation
Dual-use as a derivatizing agent in Allium metabolite GC-MS analysis

Substituting S-Propyl thioacetate is often operationally inefficient or functionally inadequate. Direct replacement with propane-1-thiol introduces significant handling challenges due to the thiol's high volatility (Boiling Point ~67°C vs. ~138°C for the thioacetate) and notoriously powerful, unpleasant odor, complicating process safety and workplace environments. Substitution with other S-alkyl thioacetates (e.g., S-ethyl or S-butyl) fails in applications where the specific chain length of the propyl group is critical for tuning material properties, such as nanoparticle surface ligation, or for achieving a precise, regulated sensory profile in flavor formulations.

Substitution Risk

Physical property divergence: boiling and flash point differences with S-ethyl or S-methyl analogs may alter volatility, handling safety, and processing behavior.
Sensory profile shift: shorter-chain thioesters introduce fruity, dairy, or meaty notes instead of the allium/green onion character, compromising flavor authenticity.
Regulatory non-interchangeability: each homolog carries distinct FEMA and JECFA identifiers; direct substitution may affect food-use compliance and labeling.

Precursor for Controlled Synthesis of Larger Gold Nanoparticles vs. Direct Thiol Ligation

In the synthesis of monolayer-protected gold nanoparticles, the choice of sulfur precursor directly controls the resulting particle size. Under identical two-phase synthesis conditions, an alkanethioacetate precursor resulted in nanoparticles with an average diameter of 4.9 ± 1.2 nm. In contrast, using the corresponding alkanethiol as the precursor produced significantly smaller nanoparticles with an average diameter of 1.6 ± 0.3 nm. This effect is attributed to the comparatively weaker ligation of the thioacetate during the critical nucleation and growth phase, allowing for the formation of larger crystalline cores before surface passivation is complete.

Evidence DimensionAverage Gold Nanoparticle Diameter
Target Compound Data4.9 ± 1.2 nm (using alkanethioacetate)
Comparator Or BaselineAlkanethiol: 1.6 ± 0.3 nm
Quantified Difference>200% larger average diameter
ConditionsBrust-Schiffrin two-phase synthesis method, with a 1:1 S/Au molar ratio.

This provides a direct, process-based method for tuning nanoparticle size, enabling the synthesis of larger particles without altering other reaction parameters.

Boiling point vs S-ethyl
Reported comparison
S-Propyl 137–139 °C vs S-ethyl 116–117 °C; flash 36 °C vs 18–20 °C
Higher boiling and flash points may support reduced volatility and lower flammability classification.
Source data not provided; verify with supplier specification.

Superior Handling and Process Safety Profile Due to Lower Volatility

S-Propyl thioacetate offers a significant advantage in material handling and processability over its corresponding thiol, propane-1-thiol. The thioacetate is a liquid with a boiling point of 137-139°C, making it substantially less volatile than propane-1-thiol, which has a boiling point of approximately 67°C. This higher boiling point drastically reduces vapor pressure at ambient and process temperatures, minimizing inhalation exposure and the pervasive, unpleasant odors characteristic of low-molecular-weight thiols.

Evidence DimensionBoiling Point
Target Compound Data137-139°C
Comparator Or BaselinePropane-1-thiol: ~67°C
Quantified Difference~70°C higher boiling point
ConditionsAtmospheric pressure.

Reduces engineering control requirements (e.g., specialized ventilation), improves workplace safety, and simplifies liquid handling in both manual and automated synthesis systems.

Boiling point vs S-methyl
Reported comparison
S-Propyl 137–139 °C vs S-methyl 97–99 °C; flash 36 °C vs 12 °C
Markedly higher boiling point and flash point may allow more controlled handling and storage.
Reported values; cross-validation with internal measurements recommended.

Procurement as a Purified, Ready-to-Use Reagent vs. Multi-Component In-Situ Generation

Procuring S-Propyl thioacetate provides a high-purity, single-component liquid that is immediately ready for use. The common alternative involves a separate synthesis step: reacting a propyl halide or other electrophile with a thioacetate salt, such as potassium thioacetate (KSAc). This in-situ or separate preparation requires sourcing multiple starting materials, performing a reaction, and implementing a workup and purification protocol, introducing variability and potential for side-product formation. The use of pre-synthesized S-Propyl thioacetate bypasses these steps entirely.

Evidence DimensionProcess Steps Required
Target Compound Data1 (Dispense from container)
Comparator Or Baseline≥ 3 (Source multiple reagents, react, purify)
Quantified DifferenceEliminates at least 2 major process steps
ConditionsStandard laboratory or pilot-scale synthesis workflow.

This simplifies experimental design, saves significant process time, ensures batch-to-batch reproducibility, and reduces overall resource expenditure on precursor preparation.

Sensory & regulatory vs S-ethyl
Regulatory identity
S-Propyl: green onion, garlic (FEMA 3385/JECFA 485). S-Ethyl: fruity, meaty (FEMA 3282)
Distinct odor descriptors and independent regulatory identities prevent direct sensory or legal substitution.
Odor evaluation at 0.10% in propylene glycol.
Sensory & regulatory vs S-methyl
Regulatory identity
S-Propyl: green onion, garlic (FEMA 3385/JECFA 485). S-Methyl: cheese, dairy, cabbage (FEMA 3876)
Divergent sensory categories (allium vs dairy/fermented) and separate FEMA/JECFA designations require compound-specific selection.
Odor evaluation at 0.10% in propylene glycol.
Derivatization for Allium GC-MS
Class-level inference
Documented use for S-alkyl-L-cysteine sulfoxides; no comparable reports for shorter-chain thioesters
May offer specific reactivity for Allium metabolite profiling; substitution could affect derivatization efficiency.
Application specificity requires validation under actual analytical conditions.

Tunable Nanomaterial Synthesis

For fabricating gold nanoparticles where a larger particle size is desired without modifying other synthesis parameters like temperature or reactant ratios. The use of S-Propyl thioacetate in place of propane-1-thiol provides a reliable method to achieve larger core sizes.

Flavor and Aroma Formulations

As a key component in creating complex savory flavors, particularly those requiring specific onion, garlic, or sulfurous notes. Its status as a FEMA-regulated substance (3385) makes it a standardized choice for food and beverage products where a consistent, non-interchangeable profile is required.

Workflows Requiring Simplified Thiol Handling

In any synthetic application requiring the introduction of a propylthiol group where odor, volatility, and handling safety are primary process concerns. Its high boiling point and masked thiol functionality make it ideal for use in environments with standard ventilation and for multi-step syntheses where premature deprotection or side reactions from a free thiol are undesirable.

Application Fit Matrix

Application
Selection Property
Validation Focus
Allium & savory flavor formulation
FEMA 3385/JECFA 485 compliance; characteristic green onion-garlic note
Sensory profile match at recommended usage levels
Heat-processed flavor systems
Higher boiling point relative to shorter-chain thioacetate analogs
Flavor retention and volatility under thermal processing
Industrial-scale flavor manufacturing
Elevated flash point compared to C1–C2 homologs
Storage and handling safety classification
Allium metabolite GC-MS analysis
Documented derivatization utility for S-alkyl-L-cysteine sulfoxides
Derivatization efficiency and method specificity

Physical Description

colourless to pale yellow liquid

XLogP3

1.6

Density

0.953-0.959

UNII

Y7284NZ6EP

GHS Hazard Statements

Aggregated GHS information provided by 134 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 90 of 134 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 44 of 134 companies with hazard statement code(s):;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H312 (88.64%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (88.64%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (88.64%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (86.36%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

2307-10-0

Wikipedia

Propyl thioacetate

Use Classification

Food additives -> Flavoring Agents
Flavoring Agents -> JECFA Flavorings Index
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Explore Compound Types